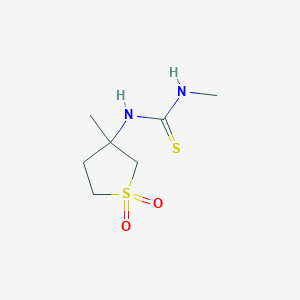
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a thiourea group attached to a dioxothiolan ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea typically involves the reaction of 3-methyl-1,1-dioxothiolane with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product. Common solvents used in the synthesis include ethanol and dimethylformamide (DMF), which provide a suitable medium for the reaction and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The dioxothiolan ring may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
Methyl 2-(1,1-dioxothiolan-3-yl)acetate: Used in organic synthesis as an intermediate.
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-octadecylthiourea:
Uniqueness
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea is unique due to its specific combination of a thiourea group and a dioxothiolan ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H14N2O2S2 |
|---|---|
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C7H14N2O2S2/c1-7(9-6(12)8-2)3-4-13(10,11)5-7/h3-5H2,1-2H3,(H2,8,9,12) |
Clave InChI |
TXSKUTRNVBWVFW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)(=O)C1)NC(=S)NC |
Solubilidad |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)
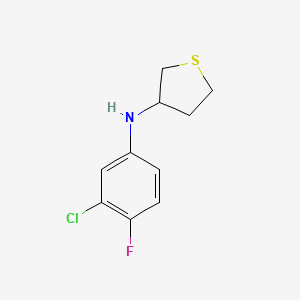
![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)

![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)


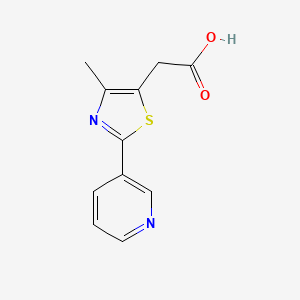
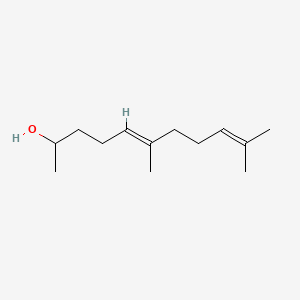

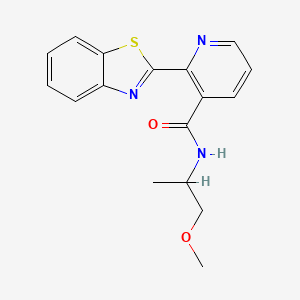
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
